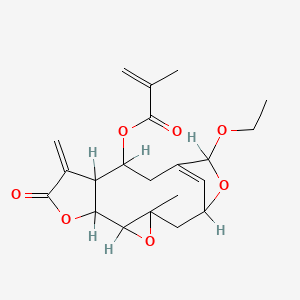

Nudaphantin

Description

Properties

CAS No. |

96627-10-0 |

|---|---|

Molecular Formula |

C21H26O7 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(14-ethoxy-3-methyl-9-methylidene-8-oxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H26O7/c1-6-24-20-12-7-13(25-20)9-21(5)17(28-21)16-15(11(4)19(23)27-16)14(8-12)26-18(22)10(2)3/h7,13-17,20H,2,4,6,8-9H2,1,3,5H3 |

InChI Key |

ISTMZKUQIYPSSB-UHFFFAOYSA-N |

SMILES |

CCOC1C2=CC(O1)CC3(C(O3)C4C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O4)C |

Canonical SMILES |

CCOC1C2=CC(O1)CC3(C(O3)C4C(C(C2)OC(=O)C(=C)C)C(=C)C(=O)O4)C |

Synonyms |

nudaphantin |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies of Nudaphantin

Identification of Natural Sources and Producing Organisms

Scientific investigations have led to the identification of Nudaphantin in at least two distinct plant species from different families. These findings establish the natural distribution of the compound and pinpoint the organisms responsible for its biosynthesis.

This compound was first identified as a new germacranolide sesquiterpene lactone isolated from Elephantopus nudatus, a member of the Compositae family. nih.govacs.orgacs.org This plant, commonly known as Coastal Plain Elephant's-foot, is an erect perennial native to the southeastern United States. unc.eduunc.eduusf.edunamethatplant.net The isolation of this compound from this species was part of a broader study into the chemical constituents of the Elephantopus genus. acs.org Research confirmed its structure through physicochemical data and spectral evidence. nih.govacs.org The yield of this compound from the dried plant material was approximately 0.1%. acs.org

This compound has also been detected in Chrysopogon aciculatus, a species of grass from the Poaceae family native to the tropics of Asia, Polynesia, and Australia. nih.govplantaedb.comkew.orgwikipedia.org This plant is also known by common names such as lesser spear grass and amorseco. wikipedia.org The presence of this compound in C. aciculatus was confirmed through chemical profiling using advanced analytical techniques. nih.gov Specifically, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the plant's ethanol extract revealed a molecular ion peak corresponding to this compound. nih.gov Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) also identified this compound within the n-hexane fraction of the extract. nih.gov

Table 1: Natural Sources of this compound

| Producing Organism | Family | Common Name | Confirmation Method |

|---|---|---|---|

| Elephantopus nudatus | Compositae | Coastal Plain Elephant's-foot | Isolation and structural elucidation nih.govacs.org |

| Chrysopogon aciculatus | Poaceae | Lesser spear grass | LC-MS and GC-MS analysis nih.gov |

Advanced Extraction and Initial Separation Techniques from Biological Matrices

The isolation of this compound from its natural plant sources is a meticulous process that begins with extraction to liberate the compound from the plant's cellular matrix, followed by chromatographic methods to separate the target molecule from a complex mixture of other phytochemicals.

Solvent extraction is a primary step in isolating natural products like this compound. The choice of solvent is crucial and is based on the polarity of the target compound to maximize the extraction yield. nih.govmdpi.com Different solvent systems have been documented for the extraction of this compound from its known plant sources.

Elephantopus nudatus : In the initial isolation of this compound, a chloroform (CHCl₃) extract of the plant was used as the starting material. acs.org

Chrysopogon aciculatus : For this grass, the powdered plant material was soaked in ethanol to create a crude extract. nih.gov Further processing of this extract involved fractionation, and this compound was specifically identified in the n-hexane fraction, indicating its solubility in this nonpolar solvent. nih.gov

The use of solvents like ethanol, chloroform, and n-hexane is a common practice in phytochemistry to separate compounds into broad categories based on their polarity before more refined purification steps are undertaken. mdpi.com

Following solvent extraction, the resulting crude extract contains a multitude of compounds. Preparative chromatography is employed to separate this complex mixture into simpler fractions, a process known as fractionation. phenomenex.comnih.gov This technique operates by distributing the components of the mixture between a stationary phase and a mobile phase. agriculture.institute

In the case of isolating this compound from E. nudatus, the crude chloroform extract was subjected to column chromatography on silica gel. acs.org This step served as the initial fractionation. Subsequently, preparative thin-layer chromatography (TLC) was used for the final separation to yield the pure compound. acs.org Preparative chromatography is essential for isolating sufficient quantities of a pure compound for further analysis and structural elucidation. phenomenex.comtaawon.com

Table 2: Extraction and Separation Methodologies for this compound

| Plant Source | Extraction Solvent | Crude Fractionation Technique |

|---|---|---|

| Elephantopus nudatus | Chloroform acs.org | Silica gel column chromatography, Preparative TLC acs.org |

| Chrysopogon aciculatus | Ethanol (initial), n-hexane (fraction) nih.gov | Solvent partitioning to obtain n-hexane fraction nih.gov |

Advanced Structural Elucidation of Nudaphantin and Its Stereochemistry

Ancillary Spectroscopic Methods for Complementary Structural Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique that probes the vibrational modes of molecules libretexts.orglibretexts.org. When a molecule absorbs infrared radiation, its chemical bonds vibrate at specific frequencies, corresponding to stretching, bending, or twisting motions. Each functional group within a molecule possesses characteristic vibrational frequencies, resulting in unique absorption bands in the IR spectrum. By analyzing the pattern of these absorption peaks, typically measured in wavenumbers (cm⁻¹), chemists can identify the presence or absence of specific functional groups.

The IR spectrum of Nudaphantin would be meticulously analyzed to pinpoint key functional groups. Common functional groups and their characteristic IR absorption ranges include:

C-H stretching: Alkanes typically show absorptions between 2850-3000 cm⁻¹, while alkenes (=C-H) absorb around 3020-3100 cm⁻¹ libretexts.orglibretexts.org.

Carbonyl (C=O) stretching: This is a highly diagnostic band, usually appearing as a strong peak between 1650-1750 cm⁻¹. The exact position within this range can differentiate between aldehydes (~1710-1740 cm⁻¹), ketones (~1710-1720 cm⁻¹), carboxylic acids (~1700-1730 cm⁻¹), and esters (~1735-1750 cm⁻¹) libretexts.orglibretexts.orgudel.eduspectroscopyonline.com.

O-H stretching: Alcohols typically exhibit a broad absorption band between 3200-3550 cm⁻¹ due to hydrogen bonding, while carboxylic acids show an even broader band from 2500-3300 cm⁻¹, often overlapping with C-H stretches libretexts.orglibretexts.orgspectroscopyonline.com.

C-O stretching: Found in alcohols and esters, these typically appear in the range of 1000-1300 cm⁻¹ libretexts.orgspectroscopyonline.com.

N-H stretching: Amines and amides show absorptions in the 3300-3500 cm⁻¹ region libretexts.orgudel.edu.

C≡N stretching: Nitrile groups typically absorb around 2200-2250 cm⁻¹ libretexts.org.

N-O stretching: Nitro compounds display characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1290-1370 cm⁻¹ (symmetric) libretexts.orgudel.edu.

Table 1: Characteristic IR Absorption Bands of Common Functional Groups

| Functional Group | Typical Absorption Range (cm⁻¹) | Characteristic Peak Type |

| C-H (alkane) | 2850-3000 | Medium-Strong |

| =C-H (alkene) | 3020-3100 | Medium, Sharp |

| C=C (alkene) | 1630-1680 | Variable Intensity |

| C≡C (alkyne) | 2100-2260 | Variable Intensity |

| ≡C-H (terminal alkyne) | ~3300 | Medium, Sharp |

| C=O (ketone) | 1710-1720 | Strong |

| C=O (aldehyde) | 1710-1740 | Strong |

| C=O (carboxylic acid) | 1700-1730 | Strong |

| O-H (alcohol) | 3200-3550 | Strong, Broad (H-bonded) |

| O-H (carboxylic acid) | 2500-3300 | Very Strong, Very Broad |

| C-O (alcohol/ester) | 1000-1300 | Medium-Strong |

| N-H (amine/amide) | 3300-3500 | Medium |

| C≡N (nitrile) | 2200-2250 | Medium |

| N-O (nitro) | 1500-1550 (asym), 1290-1370 (sym) | Strong |

By comparing the experimental IR spectrum of this compound with known spectral data and characteristic absorption ranges, the presence of specific functional groups can be confirmed, providing crucial clues for its structural assignment.

UV-Vis Spectroscopy in Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. This absorption is primarily due to chromophores – molecular fragments containing conjugated π-electron systems or heteroatoms with non-bonding electrons libretexts.orgupi.edumsu.edu. The technique measures the amount of light absorbed at different wavelengths, typically in the range of 200-800 nm, and is governed by the Beer-Lambert Law, which relates absorbance to concentration and path length libretexts.orgupi.edu.

UV-Vis spectroscopy is invaluable for identifying the presence and extent of conjugation within this compound. Conjugated systems, such as alternating double and single bonds or aromatic rings, absorb light at longer wavelengths compared to isolated double bonds libretexts.orgmsu.edu. The maximum wavelength at which absorption occurs (λmax) and the intensity of absorption (molar absorptivity, ε) are characteristic properties that can help elucidate the electronic structure and identify specific chromophoric groups.

Common chromophores and their typical UV-Vis absorption characteristics include:

Isolated double bonds (e.g., C=C): Absorb below 200 nm, often outside the range of standard instruments libretexts.orgupi.edu.

Conjugated π systems: The extent of conjugation directly influences the λmax, shifting it to longer wavelengths. For instance, polyenes with increasing numbers of conjugated double bonds show progressively longer λmax values libretexts.orgmsu.edu.

Aromatic rings: Exhibit characteristic absorption patterns in the UV region libretexts.orgmsu.edu.

Carbonyl groups (C=O): Can absorb in the UV region, with their λmax influenced by conjugation and the presence of adjacent atoms libretexts.orgupi.edu.

Table 2: Common Chromophores and Typical UV-Vis Absorption Ranges (λmax)

| Chromophore Type | Typical Absorption Range (λmax) | Notes |

| Isolated C=C, C≡C | < 200 nm | Often outside standard measurement range |

| Conjugated C=C, C≡C | 200-400 nm | λmax increases with conjugation |

| Aromatic Rings | 200-300 nm | Characteristic patterns, shifts with substituents |

| Carbonyl (C=O) | 200-300 nm | λmax influenced by conjugation |

| Nitro groups (-NO₂) | ~270-300 nm | |

| Extended Conjugation | > 300 nm | Can extend into visible region |

By analyzing the UV-Vis spectrum of this compound, researchers can identify its chromophoric systems, gain insights into its electronic structure, and potentially confirm the presence of conjugated moieties or aromatic rings.

Computational Chemistry Approaches in Structure Verification

In modern organic chemistry, computational methods play an increasingly vital role in confirming proposed molecular structures and elucidating stereochemistry, especially for complex natural products like this compound mdpi.comfrontiersin.org. These techniques complement experimental data by providing theoretical predictions that can be directly compared to observed spectroscopic results.

Key computational approaches include:

Spectroscopic Property Prediction: Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately predict various spectroscopic parameters. This includes calculating theoretical IR frequencies, which can be compared to experimental IR spectra to verify functional group assignments libretexts.orgfrontiersin.orgfaccts.de. Similarly, computed NMR chemical shifts (especially ¹³C NMR) and UV-Vis spectra can be generated and matched against experimental data, providing strong evidence for structural correctness frontiersin.orgfaccts.de.

Stereochemistry Determination: For chiral molecules, computational methods are indispensable for determining absolute and relative stereochemistry. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be simulated using DFT. Comparing these calculated spectra with experimental ECD or VCD data allows for the assignment of absolute configurations mdpi.comfrontiersin.org.

Conformational Analysis: Before performing spectral predictions, computational methods are used to identify the most stable conformers of a molecule. This is crucial because the conformation can influence spectroscopic properties and stereochemical outcomes mdpi.comfrontiersin.org.

By employing these computational strategies, researchers can rigorously verify the proposed structure of this compound, confirm the stereochemical relationships between its chiral centers, and gain a deeper understanding of its electronic and vibrational properties. The concordance between experimental data and computational predictions provides a high degree of confidence in the final structural assignment.

Compound List:

this compound

Biosynthetic Pathways and Enzymatic Mechanisms of Nudaphantin Formation

Elucidation of Precursor Molecules and Early Stage Biosynthesis

The biosynthesis of sesquiterpene lactones, including germacranolides like Nudaphantin, typically originates from the isoprenoid pathway. The fundamental building blocks are derived from acetyl-CoA, which is converted into mevalonate (B85504) or the methylerythritol phosphate (B84403) (MEP) pathway, ultimately leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) thegoodscentscompany.comdntb.gov.ua. These C5 units are then condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15) thegoodscentscompany.comdntb.gov.ua. FPP is the direct precursor for sesquiterpenes. While specific studies detailing the precise early-stage precursors for this compound are limited, it is understood that FPP undergoes cyclization and subsequent modifications to form the characteristic germacranolide skeleton thegoodscentscompany.comdntb.gov.ua.

Proposed Enzymatic Steps in Germacranolide Synthesis Leading to this compound

The formation of the germacranolide skeleton involves a series of enzymatic transformations, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases. Sesquiterpene synthases are responsible for the cyclization of FPP into various sesquiterpene skeletons, including the germacrane (B1241064) framework thegoodscentscompany.comdntb.gov.ua. Following the formation of the germacranolide core, a cascade of oxidation reactions, often mediated by cytochrome P450 enzymes, introduces oxygen-containing functional groups, such as hydroxyl and carbonyl groups, and facilitates the formation of the lactone ring, which is characteristic of sesquiterpene lactones like this compound thegoodscentscompany.comdntb.gov.ua. Specific enzymes involved in the precise pathway to this compound are yet to be fully identified and characterized. However, studies on related germacranolides suggest that P450-catalyzed oxidations are crucial for lactone ring formation thegoodscentscompany.comdntb.gov.ua.

Isotopic Labeling Studies to Trace Biosynthetic Routes

Isotopic labeling studies are a powerful tool for tracing the metabolic fate of precursor molecules and elucidating biosynthetic pathways kit.edursc.orgresearchgate.net. By feeding plants with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or mevalonate, researchers can track the incorporation of these labeled atoms into the final this compound molecule. This technique helps to confirm the origin of carbon atoms within the this compound structure and to map the sequence of enzymatic reactions. While specific published isotopic labeling studies directly detailing this compound biosynthesis were not found in the provided search results, this methodology is standard for investigating the biosynthesis of natural products, including sesquiterpene lactones kit.edursc.orgresearchgate.net. Such studies would typically involve analyzing the mass spectrometry fragmentation patterns of this compound isolated from plants treated with labeled precursors.

Genetic Basis of Biosynthesis: Gene Identification and Expression Profiling

The genetic underpinnings of this compound biosynthesis involve the identification and characterization of genes encoding the enzymes responsible for its production nih.govmedlineplus.govwikipedia.org. Biosynthetic pathways for secondary metabolites are often organized in gene clusters within the plant genome wikipedia.orggoogle.comnih.gov. Identifying these gene clusters and the specific genes encoding terpene synthases, P450 enzymes, and other relevant enzymes is crucial. Expression profiling, which involves analyzing when and where these genes are transcribed into RNA and subsequently translated into proteins, can provide insights into the regulation of this compound production nih.govwikipedia.orgnih.gov. While specific genes responsible for this compound biosynthesis have not been explicitly identified in the provided literature, ongoing research in plant genomics and metabolomics aims to uncover these genetic elements. For instance, studies on other sesquiterpene lactones provide a framework for identifying candidate genes involved in similar biosynthetic steps thegoodscentscompany.comdntb.gov.ua.

Compound List

Molecular Mechanisms of Nudaphantin S Biological Activities

Investigation of Enzyme Inhibition and Modulation

The biological activities of Nudaphantin are partly understood through its potential to modulate enzyme function. Investigations have primarily focused on its interaction with cyclooxygenase enzymes, a critical component of inflammatory signaling.

Interaction with Cyclooxygenase-2 (COX-2) Enzyme Binding Site

This compound has been identified in n-hexane fractions of plant extracts through Gas Chromatography-Mass Spectrometry (GC-MS) analysis researchgate.netresearchgate.net. Crucially, these fractions have demonstrated interaction with the binding site of the Cyclooxygenase-2 (COX-2) enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation researchgate.netresearchgate.netmdpi.comnih.gov.

The active site of COX-2 is a well-characterized hydrophobic channel that accommodates arachidonic acid and non-steroidal anti-inflammatory drugs (NSAIDs) mdpi.comnih.gov. Key amino acid residues, including Arginine-120 (Arg120), Tyrosine-355 (Tyr355), and Serine-530 (Ser530), are known to play significant roles in substrate binding and inhibitor interactions within this site mdpi.comnih.govnih.govd-nb.info. Inhibitors can exert their effects by binding within this channel or by interacting with residues at the entrance to the active site mdpi.comnih.govd-nb.info. While the precise molecular interactions and binding mode of this compound to COX-2 are not fully elucidated in the provided literature, its presence in an active fraction that interacts with the COX-2 binding site strongly suggests that this compound engages with this enzyme, potentially modulating its activity researchgate.netresearchgate.net.

Inhibition of Type II Topoisomerase

Specific information detailing this compound's direct inhibition of Type II Topoisomerase is not present in the reviewed literature snippets. Generally, Type II Topoisomerases are essential enzymes involved in managing the topological state of DNA, playing critical roles in DNA replication, transcription, and cell division by controlling DNA supercoiling and untangling nih.govwikipedia.orgontosight.ai.

Compounds that inhibit these enzymes, often referred to as "topoisomerase poisons," typically function by stabilizing the transient enzyme-DNA cleavage complex or by preventing the re-ligation of cleaved DNA strands. This process leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death, particularly in rapidly dividing cells nih.govwikipedia.orgontosight.aimdpi.com. Examples of such inhibitors include etoposide (B1684455) and teniposide (B1684490) ontosight.ai. Further research would be necessary to determine if this compound possesses any activity against Type II Topoisomerase.

Cellular Target Identification and Signaling Pathway Perturbations

Beyond direct enzyme inhibition, this compound's biological effects are also considered in the context of its impact on cellular targets and signaling pathways, particularly concerning its cytotoxic properties.

Analysis of Cytotoxic Mechanisms at the Cellular Level

This compound has been associated with general anticancer activity herbal-organic.com. Cytotoxicity at the cellular level can be mediated through various mechanisms. These can include direct damage to vital cellular components such as the plasma membrane, lysosomes, mitochondria, and the nucleus, as well as interference with the function of intracellular proteins nih.gov.

Another significant mechanism involves the induction of oxidative stress, which can lead to cellular perturbations and ultimately cell death nih.gov. Other general cytotoxic mechanisms observed for compounds with anticancer properties include the induction of apoptosis (programmed cell death) and the disruption of cell cycle progression researchgate.net. The specific cellular targets and the precise cytotoxic mechanisms through which this compound exerts its effects require further detailed investigation based on the available scientific data.

Structure Activity Relationship Sar Studies of Nudaphantin and Its Analogs

Synthesis and Derivatization of Nudaphantin for SAR Analysis

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. This process typically involves the synthesis and evaluation of a series of analogs, where specific parts of the parent molecule are systematically modified.

Modifications of the Germacrane (B1241064) Skeleton

For natural products like this compound, which possess a germacrane skeleton (a ten-membered ring containing a double bond), modifications to this core structure are crucial for SAR studies. Synthetic chemists undertake the challenging task of altering the size of the ring, introducing or removing functional groups, changing the position of double bonds, or modifying stereochemistry. These modifications aim to:

Identify essential structural features required for biological activity.

Enhance potency or selectivity towards a specific biological target.

Improve pharmacokinetic properties.

For instance, researchers might synthesize analogs where the germacrane ring is contracted or expanded, or where specific hydroxyl groups or epoxide functionalities characteristic of such sesquiterpenoids are altered or removed. The rationale behind such modifications is to probe how these changes affect the molecule's ability to interact with its biological target.

Exploration of Substituent Effects on Molecular Interactions

Beyond modifications to the core skeleton, SAR studies extensively investigate the impact of various substituents at different positions on the molecule. The introduction of diverse functional groups (e.g., halogens, alkyl chains, hydroxyl groups, ethers, amines) can significantly influence a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and biological response.

For example, studies on other compound classes have shown that electron-withdrawing substituents can enhance certain activities rsc.orgnih.govmdpi.comrsc.org, while the presence and position of hydroxyl groups can be critical for binding interactions nih.gov. Similarly, the nature and placement of substituents on aromatic rings or heterocyclic systems can dramatically alter cytotoxic or antimicrobial effects nih.govrsc.orgmdpi.com. By synthesizing a library of derivatives with systematic variations in substituents, researchers can map out which chemical features are most critical for the desired biological outcome.

Computational Modeling and Docking Studies for Predictive SAR

Computational methods play an increasingly vital role in accelerating SAR studies by predicting molecular interactions and guiding synthetic efforts. These techniques allow researchers to virtually screen large compound libraries and prioritize molecules for synthesis and experimental testing.

Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (a small molecule) to a protein target nih.govderpharmachemica.comscielo.org.mx. This process involves fitting the ligand into the protein's binding site and using scoring functions to estimate the strength of the interaction, often expressed as binding energy (e.g., ΔG or kcal/mol) scielo.org.mx. Accurate prediction of binding affinity is crucial for identifying potent drug candidates and optimizing lead compounds nih.govbiorxiv.orgnih.govarxiv.org. Docking studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues, helping to understand the molecular basis of activity and guiding further structural modifications derpharmachemica.commdpi.comijpsonline.com.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves the generation of a three-dimensional representation of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target peerj.comugm.ac.idmedsci.org. This pharmacophore model can then be used as a query in virtual screening to search large databases of chemical compounds for molecules that possess these key features mdpi.compeerj.comugm.ac.idmedsci.orgrsc.org. Virtual screening helps identify potential lead compounds with novel scaffolds that may exhibit similar biological activity. The hits identified through virtual screening are often further refined using molecular docking and other computational analyses to predict their binding affinity and assess their drug-likeness mdpi.comugm.ac.idmedsci.org.

Compound List:

this compound

Synthetic Biology and Chemoenzymatic Approaches for Nudaphantin Production

Heterologous Expression of Nudaphantin Biosynthetic Genes

The production of complex natural products like this compound in heterologous hosts is a cornerstone of modern synthetic biology. This approach bypasses the limitations of low yields from natural sources and the challenges of direct chemical synthesis. The foundational step for heterologous expression involves the identification and isolation of the genes responsible for this compound's biosynthesis.

Sterol biosynthesis, a pathway to which this compound is likely related, is a well-studied process involving the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for isoprenoid precursor generation, followed by squalene (B77637) formation, cyclization to lanosterol (B1674476) or cycloartenol, and subsequent post-squalene modifications acs.orgoup.comttu.edunih.govmdpi.commdpi.comgoogle.com. While the specific genes encoding the this compound biosynthetic pathway have not been extensively detailed in publicly available literature, it is understood that such pathways are typically encoded by gene clusters acs.orgnih.gov.

Once the this compound biosynthetic gene cluster is identified, these genes can be cloned and expressed in a suitable heterologous host organism. Common hosts for natural product biosynthesis include bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae, owing to their well-established genetic tools and rapid growth creative-proteomics.comgoogle.comacs.orgnih.govmdpi.comfrontiersin.orgfrontiersin.orgbiorxiv.orgcsic.esasm.org. The successful heterologous expression of these genes would enable the production of this compound in a controlled and scalable manner, facilitating further research into its properties and applications. However, challenges can arise from the compatibility of plant-derived enzymes with microbial hosts, potential metabolic crosstalk, and the need for appropriate co-factor supply acs.orgbiorxiv.org.

Pathway Engineering for Enhanced Production in Model Organisms

Pathway engineering, a key discipline within synthetic biology, aims to optimize metabolic flux towards a desired product by modifying host cell metabolism oup.comacs.orgnih.govfrontiersin.orgbiorxiv.orgpnas.orgfrontiersin.org. For this compound production, this would involve engineering model organisms to efficiently synthesize the compound.

Several strategies can be employed:

Overexpression of Rate-Limiting Enzymes: Key enzymes in the sterol biosynthesis pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), are often rate-limiting and their overexpression can significantly boost precursor supply nih.govfrontiersin.orgbiorxiv.org.

Blocking Competing Pathways: To redirect metabolic resources towards this compound, endogenous pathways that compete for shared precursors or enzymes can be downregulated or knocked out. For instance, in yeast, blocking the endogenous ergosterol (B1671047) biosynthesis pathway can facilitate the accumulation of heterologous sterols nih.govbiorxiv.orgfrontiersin.org.

Cofactor Engineering and Transcriptional Regulation: Optimizing cofactor availability and engineering transcriptional factors that regulate pathway gene expression can further fine-tune metabolic flow oup.comnih.gov.

Chemoenzymatic Synthesis of this compound and Complex Intermediates

Chemoenzymatic synthesis represents a powerful hybrid approach that synergistically combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis ttu.edunih.govresearchgate.netacs.org. This methodology is particularly valuable for producing complex molecules like sterols, which often require intricate multi-step syntheses.

The strategy involves utilizing chemical reactions to construct sterol precursors or key intermediates, which are then subjected to highly specific enzymatic transformations. Conversely, enzymes can be used to perform challenging chemical modifications on chemically synthesized scaffolds. For this compound, this could involve:

Chemical Synthesis of Sterol Scaffolds: Synthesizing the basic tetracyclic sterol core or specific side chains through established chemical routes.

Enzymatic Modifications: Employing enzymes to introduce specific hydroxylations, desaturations, methylations, or other functional groups characteristic of this compound. For instance, enzymes like cytochrome P450 monooxygenases are known for their regioselective oxidation capabilities ttu.edunih.gov.

Esterification/Transesterification: Enzymes such as lipases or esterases can be utilized for esterifying sterol intermediates with specific fatty acids or phenolic acids, a process explored for other sterol derivatives acs.orggoogle.comuc.pt.

While specific chemoenzymatic routes for this compound have not been reported, the general success in synthesizing various steroid and sterol analogs highlights the potential of this approach. Identifying the precise chemical structure of this compound and its biosynthetic intermediates would be crucial for designing such a synthesis.

Development of Robust Biological Systems for this compound Analog Generation

The generation of this compound analogs is essential for understanding its structure-activity relationships and for potentially developing compounds with improved biological properties nih.gov. Synthetic biology provides a toolkit for creating robust biological systems capable of producing diverse libraries of these analogs.

Key strategies include:

Combinatorial Biosynthesis: This involves combining genes from different biosynthetic pathways or organisms, or swapping enzyme domains, to create novel combinations of enzymes that can produce modified natural products pnas.orgnih.gov. For this compound, this could mean using enzymes from different sterol biosynthesis pathways or engineering existing ones to accept altered substrates.

Enzyme Engineering and Directed Evolution: Modifying the substrate specificity or catalytic activity of enzymes involved in this compound biosynthesis through directed evolution or rational design can lead to the production of novel analogs nih.govpnas.org.

Engineered Host Organisms: Developing host strains with engineered pathways that can accommodate variations in precursor supply or enzyme function allows for the systematic generation of analog libraries creative-proteomics.combiorxiv.org.

By employing these synthetic biology tools, researchers can systematically explore the chemical space around this compound, leading to the discovery of new analogs with potentially enhanced or novel bioactivities.

Ecological Roles and Chemical Ecology of Nudaphantin

Role of Nudaphantin in Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms to protect themselves against a multitude of threats, including herbivores, pathogens, and abiotic stresses. These defenses can be broadly categorized into constitutive (always present) and induced (produced or mobilized in response to attack) iiste.org. Chemical defenses, primarily comprising secondary metabolites, are a cornerstone of plant immunity. These compounds can act directly by deterring feeding, exhibiting toxicity, or reducing digestibility for herbivores, or indirectly by attracting natural enemies of pests epdf.pubnih.govfrontiersin.orgscielo.br.

This compound's classification as a cytotoxic germacranolide hints at its potential involvement in plant defense. Cytotoxicity, the ability to kill cells, is a common attribute of plant defense compounds that can harm herbivores or pathogens upon ingestion or contact researchgate.netmdpi.com. For instance, various plant secondary metabolites, including terpenoids and alkaloids, are known to possess toxic or repellent properties against insects uv.mx. While specific research detailing this compound's direct role in deterring herbivores or combating pathogens is limited in the available literature, its cytotoxic activity aligns with the general characteristics of compounds employed in plant defense strategies researchgate.netnih.govnih.govnih.govnih.govwikipedia.org. Further investigation would be required to elucidate the specific defense pathways this compound might influence or participate in.

Interspecies Chemical Interactions Mediated by this compound

Chemical ecology studies the role of chemical cues and signals in mediating interactions between organisms d-nb.infod-nb.info. Plants engage in complex chemical dialogues with a wide range of other species, including insects, microbes, and other plants. These interactions can range from mutualistic to antagonistic and are crucial for ecosystem functioning wikipedia.orgd-nb.infomdpi.comresearchgate.net. Secondary metabolites are central to these chemical interactions, acting as attractants for pollinators or beneficial insects, repellents for herbivores, or signaling molecules in plant-microbe symbioses nih.govmdpi.commdpi.comnih.gov.

While this compound has been identified in plants, its specific role in mediating interspecies chemical interactions remains largely unexplored. Compounds found in plant root exudates, for example, can influence the rhizosphere microbiome and attract or repel soil-borne pathogens frontiersin.org. Similarly, volatile organic compounds released by plants can mediate plant-plant communication or attract insect predators nih.govmdpi.com. Given this compound's presence within plant tissues, it is plausible that it could be released into the environment, potentially influencing interactions with other organisms. However, without dedicated studies, its specific contribution to plant-insect, plant-microbe, or plant-plant chemical communication cannot be determined from the current literature.

Influence of Environmental Factors on this compound Production in Host Plants

The biosynthesis and accumulation of secondary metabolites in plants are significantly influenced by a complex interplay of genetic and environmental factors frontiersin.orgoliptek.commaxapress.com. Abiotic factors such as light intensity, temperature, water availability, soil composition, and nutrient levels, as well as biotic factors like herbivory and pathogen attack, can all modulate the production of these compounds d-nb.infooliptek.commaxapress.com. Plants often adjust their metabolic pathways in response to environmental cues to enhance survival, stress resilience, and defense frontiersin.orgmdpi.commaxapress.com.

Advanced Computational and Theoretical Studies on Nudaphantin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools used to elucidate the electronic structure of molecules. These methods allow for the determination of molecular geometry, electron density distribution, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). Such calculations provide insights into a molecule's stability, polarity, and potential sites for chemical reactions, thereby predicting its reactivity. For Nudaphantin, these calculations could reveal key aspects of its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack, and the stability of its various functional groups.

However, specific published research detailing quantum chemical calculations for this compound's electronic structure and reactivity is not prominently available in the reviewed literature. The application of these methods would typically involve parameters like calculated bond lengths, bond angles, atomic charges, and HOMO-LUMO energy gaps, which are absent for this compound in the current scope.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules based on classical mechanics and force fields, MD can provide detailed information about conformational changes, protein-ligand binding dynamics, and the stability of molecular complexes. For this compound, MD simulations could offer insights into how it interacts with biological targets, such as enzymes or receptors, by modeling its binding poses, the flexibility of the complex, and the key amino acid residues involved in binding.

Specific molecular dynamics simulations focusing on this compound's interactions with biological targets have not been found in the reviewed literature. Such studies would typically yield data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy calculations.

In Silico Prediction of Novel Biological Targets and Binding Modes

In silico methods, including virtual screening, molecular docking, and pharmacophore modeling, are widely employed to predict potential biological targets and binding modes for chemical compounds. These techniques can accelerate drug discovery by identifying molecules that are likely to interact with specific biological targets. Research has indicated that this compound was identified in extracts of Chrysopogon aciculatus, which were subjected to computational studies, including docking researchgate.net. This study investigated compounds from the extract for their interaction with the COX-2 enzyme's binding site. While the study identified compounds with promising binding affinities, specific detailed computational findings for this compound regarding its interaction with COX-2 or other potential targets are not explicitly detailed in the provided information.

The potential exists for this compound to be studied using these methods to predict novel biological targets or to elucidate its binding mechanisms to known targets, given its cytotoxic and antibacterial activities. Such studies would typically involve generating binding scores, identifying key interaction points (e.g., hydrogen bonds, hydrophobic interactions), and visualizing the docked poses.

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining leverage computational tools and statistical methods to analyze large datasets of chemical information. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular fingerprinting, and database mining can help identify patterns, predict biological activities, and optimize molecular properties based on structural features. For this compound, cheminformatics approaches could be used to build predictive models for its bioactivity, explore its chemical space for related compounds, or identify structure-activity relationships that could guide the synthesis of more potent analogs.

However, specific published studies employing cheminformatics or data mining techniques focused on this compound are not apparent in the reviewed literature. These studies would typically generate QSAR models with statistical parameters (e.g., R², Q²), molecular descriptors, and chemical fingerprints that could be used for classification or similarity searches.

Future Directions and Emerging Research Avenues

Unraveling Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of complex natural products like Nudaphantin involves a series of intricate enzymatic reactions. While the general pathways for terpene synthesis are understood, the specific genes and enzymes responsible for the unique structural features of this compound remain largely uncharacterized. Future research should focus on elucidating this biosynthetic machinery.

Key Research Objectives:

Genome Mining and Transcriptome Analysis: Sequencing the genome and analyzing the transcriptome of Elephantopus nudatus can help identify candidate genes involved in this compound biosynthesis. This approach involves searching for sequences homologous to known terpene synthases, cytochrome P450 monooxygenases, and other enzyme families typically involved in natural product biosynthesis.

Heterologous Expression and Enzyme Characterization: Once candidate genes are identified, they can be expressed in heterologous hosts such as E. coli or yeast. This allows for the production and purification of the encoded enzymes, enabling detailed in vitro characterization of their function and substrate specificity. This process is crucial for confirming their role in the this compound biosynthetic pathway. nih.gov

Metabolic Engineering: A thorough understanding of the biosynthetic pathway opens the door to metabolic engineering approaches. By manipulating the expression of key genes in the host organism or a heterologous system, it may be possible to increase the yield of this compound or even produce novel derivatives.

| Enzyme Class | Potential Role in this compound Biosynthesis |

| Terpene Synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate to form the germacranolide skeleton. |

| Cytochrome P450 | Responsible for subsequent oxidation and hydroxylation steps that decorate the core structure. |

| Acyltransferases | May be involved in the addition of acyl groups, contributing to the final structure of this compound. |

High-Throughput Screening for Novel Molecular Interactions

To fully understand the biological activity of this compound, it is essential to identify its molecular targets and interaction partners within the cell. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly screen large libraries of proteins and other biomolecules for binding affinity to this compound. nih.govyoutube.comdanaher.com

Potential HTS Approaches:

Protein Microarrays: These arrays contain thousands of purified proteins spotted onto a solid support. By incubating the array with labeled this compound, it is possible to identify direct binding partners.

Cell-Based Assays: HTS can be performed using engineered cell lines that report on the activity of specific signaling pathways. This can reveal the functional consequences of this compound's interactions within a cellular context.

Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing this compound on a solid support and then passing a cell lysate over it. Proteins that bind to this compound can be eluted and identified by mass spectrometry.

| Screening Method | Information Gained | Throughput |

| Protein Microarrays | Direct binding partners | High |

| Cell-Based Assays | Functional effects on cellular pathways | High |

| Affinity Chromatography-MS | Identification of binding proteins in a complex mixture | Medium |

Advanced Synthetic Methodologies for Complex this compound Analogs

The chemical synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and for developing more potent and selective derivatives. The complex, stereochemically rich structure of germacranolides presents a significant synthetic challenge.

Future Synthetic Strategies:

Development of Novel Cyclization Strategies: The construction of the 10-membered germacrane (B1241064) ring is a key challenge. Future research could focus on developing new catalytic and stereoselective methods for this transformation.

Late-Stage Functionalization: Techniques that allow for the selective modification of the this compound core structure in the later stages of the synthesis are highly valuable. This enables the rapid generation of a library of analogs for biological testing.

Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms can accelerate the production of this compound analogs, enabling more rapid exploration of its chemical space.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

A systems biology approach, integrating various "omics" datasets, can provide a comprehensive view of the cellular response to this compound. nih.govnih.govgithub.io This holistic understanding can help to elucidate its mechanism of action and identify potential biomarkers for its activity.

Integrative Omics Approaches:

Transcriptomics (RNA-Seq): Can reveal changes in gene expression in response to this compound treatment, highlighting the cellular pathways that are perturbed.

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of this compound's molecular interactions.

Metabolomics: Can measure changes in the cellular metabolome, offering a functional readout of the metabolic pathways affected by the compound.

By integrating these datasets, researchers can construct comprehensive models of this compound's biological effects, leading to a deeper understanding of its therapeutic potential and paving the way for its development as a novel therapeutic agent.

| Omics Technology | Type of Data Generated | Biological Insights |

| Transcriptomics | mRNA expression levels | Changes in gene regulation and signaling pathways |

| Proteomics | Protein abundance and modifications | Alterations in protein function and cellular machinery |

| Metabolomics | Levels of small molecule metabolites | Impact on cellular metabolism and bioenergetics |

Q & A

Q. How is Nudaphantin structurally characterized, and what analytical techniques are used to confirm its identity?

this compound (C21H26O7) is a diterpenoid compound first isolated from Elephantopus nudatus. Structural elucidation typically employs:

Q. What are the primary pharmacological activities reported for this compound?

Initial studies highlight:

- Cytotoxicity : IC50 of 0.31 μg/mL against KB (oral epidermoid carcinoma) cells, suggesting apoptosis induction .

- Anti-inflammatory properties : Inhibition of NF-κB pathways in murine macrophage models .

- Antibacterial activity : Moderate efficacy against Gram-positive bacteria (Staphylococcus aureus) via membrane disruption assays . Methodological Note: Prioritize in vitro cytotoxicity assays (MTT or SRB) and validate with in vivo xenograft models for therapeutic potential .

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s mechanism of action across studies?

Discrepancies in mechanisms (e.g., apoptosis vs. necrosis) may arise from:

- Cell line specificity : KB vs. HeLa cells may exhibit differential caspase activation.

- Dosage-dependent effects : Low doses (≤1 μg/mL) may trigger apoptosis, while higher doses induce necrosis. Resolution: Use single-cell RNA sequencing to map dose-response pathways and knockout models (e.g., caspase-3-deficient cells) to isolate mechanisms .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

Challenges include poor water solubility and rapid hepatic metabolism. Solutions involve:

- Nanoformulation : Liposomal encapsulation improves plasma half-life (e.g., PEGylated liposomes increase bioavailability by 40% in rodent models) .

- Prodrug design : Esterification of hydroxyl groups enhances intestinal absorption . Validation: Use HPLC-MS for pharmacokinetic profiling (Cmax, Tmax, AUC) in Sprague-Dawley rats .

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with other anticancer agents?

- Isobolographic analysis quantifies synergism (Combination Index <1) in dose-matrix experiments .

- CompuSyn software models dose-effect relationships and calculates optimal ratios (e.g., this compound + doxorubicin) . Reporting: Adhere to ARRIVE guidelines for preclinical data transparency .

Methodological and Data Management Questions

Q. How should researchers design experiments to isolate this compound’s bioactive isomers from plant extracts?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (MeOH:H2O) to resolve stereoisomers .

- Bioactivity-guided fractionation : Combine LC-MS with cytotoxicity screening to track active fractions .

Q. What are best practices for ensuring reproducibility in this compound studies?

Q. How can meta-analyses reconcile conflicting reports on this compound’s efficacy?

Follow PRISMA guidelines to:

- Screen studies using inclusion criteria (e.g., IC50 ≤10 μg/mL).

- Perform heterogeneity analysis (I<sup>2</sup> statistic) to identify bias sources .

Cross-Disciplinary Research Questions

Q. What computational approaches predict this compound’s molecular targets?

Q. How can ethnopharmacological data inform this compound’s therapeutic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.